1-(4-Bromophenoxy)-2-methylbenzene
Description
1-(4-Bromophenoxy)-2-methylbenzene (CAS: 67868-73-9) is a brominated aromatic ether with the molecular formula C₁₀H₁₃BrO and a molecular weight of 229.11 g/mol . Structurally, it consists of a methyl-substituted benzene ring linked via an oxygen atom to a bromophenyl group. This compound is typically synthesized through nucleophilic substitution or coupling reactions involving bromophenol derivatives and methylbenzene precursors. Its physical properties include a boiling point of 140–146°C at 18 mmHg and a flash point of 150°C, necessitating careful handling due to its hazardous nature (e.g., requiring gloves and eye protection) .
Properties
IUPAC Name |
1-bromo-4-(2-methylphenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFAHSXDNHEZIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
Palladium-catalyzed C–O bond formation enables efficient coupling of 4-bromophenol with 2-methylbromobenzene. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by ligand exchange with the phenoxide nucleophile and reductive elimination to form the diaryl ether.
Catalyst-Ligand Systems :
Optimized Reaction Conditions
Based on analogous protocols from:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ | Maximizes turnover frequency |
| Solvent | N,N-Dimethylformamide (DMF)/H₂O (4:1) | Enhances phenoxide solubility |
| Base | Na₂CO₃ (3 eq) | Neutralizes HBr byproduct |
| Temperature | 110°C | Balances rate and decomposition |
| Time | 4 hours | Completes aryl halide conversion |
Example Procedure :
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Charge 4-bromophenol (10 mmol), 2-methylbromobenzene (12 mmol), and Pd(dppf)Cl₂ (0.5 mmol) into a flame-dried flask.
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Add DMF (40 mL) and H₂O (10 mL), followed by Na₂CO₃ (30 mmol).
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Degas with N₂, heat to 110°C with stirring, and monitor via TLC.
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After 4 hours, cool, extract with ethyl acetate, and purify via flash chromatography (hexane/EtOAc 9:1).
Ullmann-Type Coupling
Copper-Mediated Etherification
Ullmann reactions employ CuI or CuBr as catalysts, leveraging high temperatures to facilitate C–O bond formation between 4-bromophenol and 2-methylbromobenzene.
Critical Parameters :
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Catalyst : CuI (10 mol%) with 1,10-phenanthroline ligand (20 mol%).
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Solvent : Dimethyl sulfoxide (DMSO) or DMF.
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Base : Cs₂CO₃ (3 eq) for effective deprotonation.
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Temperature : 150°C for 24 hours.
Yield and Limitations
Yield : 60–75%, limited by side reactions (e.g., homo-coupling of aryl halides).
Purification Challenges : Requires silica gel chromatography to remove copper residues and oligomeric byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Time (h) | Cost (Relative) | Scalability |
|---|---|---|---|---|---|
| Palladium-Catalyzed | 85–92 | 110 | 4 | High | Industrial |
| Ullmann Coupling | 60–75 | 150 | 24 | Low | Laboratory |
Key Insights :
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Palladium Superiority : Higher yields and shorter reaction times justify the cost of Pd catalysts for large-scale production.
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Ullmann Utility : Suitable for small batches where catalyst cost is prohibitive, albeit with lower efficiency.
Alternative Approaches
Nucleophilic Aromatic Substitution
Electron-deficient aryl halides (e.g., 2-methyl-4-nitrobromobenzene) react with 4-bromophenoxide at 80°C in DMF, but the methyl group’s electron-donating nature reduces electrophilicity, yielding <30%.
Photoredox Catalysis
Emerging methods use Ir(ppy)₃ catalysts under blue LED light to couple aryl halides with phenols at room temperature. Preliminary data suggest 50–65% yields, but scalability remains unproven.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenoxy)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF), elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions, elevated temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions, low temperatures.
Major Products
Substitution: Products depend on the nucleophile used (e.g., 1-(4-Aminophenoxy)-2-methylbenzene).
Oxidation: 1-(4-Bromophenoxy)-2-methylbenzoic acid.
Reduction: 1-Phenoxy-2-methylbenzene.
Scientific Research Applications
1-(4-Bromophenoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, including flame retardants and UV absorbers.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)-2-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Brominated Aromatic Ethers
1-Bromo-4-((2-ethylhexyl)oxy)benzene (CAS: 164352-24-3)
- Molecular Formula : C₁₄H₂₁BrO
- Key Differences: The bulky 2-ethylhexyloxy group increases molecular weight (277.22 g/mol) and lipophilicity compared to the methyl group in 1-(4-bromophenoxy)-2-methylbenzene. This enhances solubility in nonpolar solvents but reduces crystallinity .
- Applications : Used in polymer chemistry as a plasticizer or surfactant due to its long alkyl chain .
1-Bromo-2-((4-fluorobenzyl)oxy)benzene (CAS: 494772-43-9)
- Molecular Formula : C₁₃H₁₀BrFO
- Key Differences: The fluorobenzyloxy group introduces electron-withdrawing effects, altering reactivity in electrophilic aromatic substitution.
- Purity: Available at 97%, similar to this compound .
1-Bromo-4-methoxy-2-methylbenzene (CAS: 27060-75-9)
- Molecular Formula : C₈H₉BrO
- Key Differences: Replacing the phenoxy group with methoxy simplifies the structure but reduces steric hindrance. The methoxy group is electron-donating, increasing ring activation for further substitution reactions (e.g., nitration) .
- Similarity Score: 0.89 relative to this compound .
Functional Group Modifications
1-(Allyloxy)-4-bromobenzene
- Structure : Contains an allyloxy group (–O–CH₂–CH=CH₂).
- Key Differences: The allyl group enables participation in Diels-Alder or radical polymerization reactions, unlike the inert methyl group in this compound. This reactivity makes it valuable in synthetic organic chemistry .
(4-Bromophenoxy)trimethylsilane (CAS: N/A)
Chain Length and Lipophilicity
1-(4-Bromophenoxy)heptane (CAS: 123732-04-7)
- Molecular Formula : C₁₃H₁₉BrO
- Key Differences: The heptyl chain significantly increases lipophilicity (logP ~5.2 vs. ~3.5 for this compound), making it suitable for lipid-based drug delivery systems. However, longer chains may reduce metabolic stability .
Data Tables: Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₃BrO | 229.11 | 140–146 (18 mmHg) | Bromophenoxy, methyl | Organic synthesis intermediate |
| 1-Bromo-4-((2-ethylhexyl)oxy)benzene | C₁₄H₂₁BrO | 277.22 | ~250 (est.) | 2-ethylhexyloxy | Polymer chemistry |
| 1-Bromo-2-((4-fluorobenzyl)oxy)benzene | C₁₃H₁₀BrFO | 281.12 | N/A | Fluorobenzyloxy | Pharmaceutical research |
| 1-(4-Bromophenoxy)heptane | C₁₃H₁₉BrO | 299.20 | >200 (est.) | Heptyl chain | Lipid-based drug delivery |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
